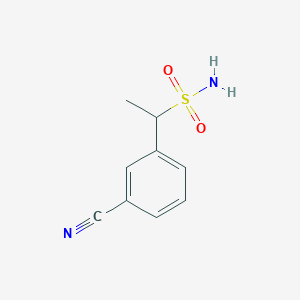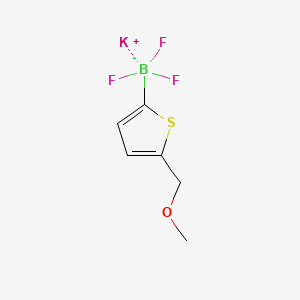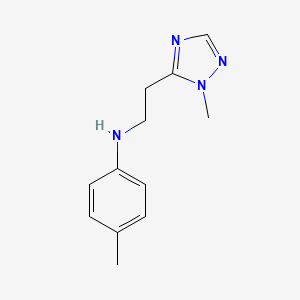
Tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This serine/threonine kinase plays a crucial role in regulating various cellular processes such as cell survival, growth, and metabolism.
Méthodes De Préparation
Analyse Des Réactions Chimiques
Tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halides and nucleophiles, leading to the formation of substituted products.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction, utilizing boron reagents and palladium catalysts to form carbon-carbon bonds.
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a selective inhibitor of protein kinase B (PKB/Akt), making it valuable in studies related to cell signaling, cancer research, and metabolic disorders. Additionally, its role in various synthetic methodologies highlights its importance in organic chemistry .
Mécanisme D'action
The mechanism of action of tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate involves the inhibition of protein kinase B (PKB/Akt). This inhibition disrupts the Akt signaling pathway, which is crucial for cell survival, growth, and metabolism. By targeting this pathway, the compound can modulate cellular processes and has potential therapeutic applications in cancer treatment.
Comparaison Avec Des Composés Similaires
Similar compounds include tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate and tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate . These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the thiazole and piperazine moieties in tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate contributes to its selective inhibition of PKB/Akt, distinguishing it from other related compounds.
Propriétés
Formule moléculaire |
C13H20BrN3O2S |
|---|---|
Poids moléculaire |
362.29 g/mol |
Nom IUPAC |
tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H20BrN3O2S/c1-9-10(14)20-11(15-9)16-5-7-17(8-6-16)12(18)19-13(2,3)4/h5-8H2,1-4H3 |
Clé InChI |
MMOBYKZXYDXTQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13477882.png)

![7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride](/img/structure/B13477894.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid](/img/structure/B13477913.png)


![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13477932.png)


![Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13477947.png)



